molecular formula C5H9NO B8348320 trans-4-Hydroxy-3-amino-cyclopentene

trans-4-Hydroxy-3-amino-cyclopentene

Cat. No.: B8348320
M. Wt: 99.13 g/mol
InChI Key: LVWZAQSLUSAOPQ-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-Hydroxy-3-amino-cyclopentene is a chiral, non-proteinogenic amino acid featuring a cyclopentene scaffold. This structure serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound's core framework is related to a class of molecules investigated as key intermediates and scaffolds for the development of enzyme inhibitors . Researchers utilize such constrained ring systems to introduce conformational bias into peptide and peptidomimetic structures, which can be critical for improving biological activity and metabolic stability . The trans-configuration of the amino and hydroxy groups on the cyclopentene ring defines the compound's stereochemistry, which is a crucial factor in its interactions with biological targets. Cyclopentene-based amino acids have been identified as potent and selective mechanism-based inactivators for clinically relevant enzymes. For instance, closely related (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid has been reported as a highly selective inactivator of human ornithine aminotransferase (hOAT), a metabolic regulator recognized as a potential therapeutic target for hepatocellular carcinoma . The incorporation of a double bond into the cyclopentane ring is a established strategy to influence the configuration of enzyme-bound intermediates and modulate the acidity of adjacent protons, thereby enhancing inactivation efficiency . This compound is offered for research applications, including as a synthetic intermediate, a scaffold for library development, or a core structure in the design of novel bioactive molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,2R)-2-aminocyclopent-3-en-1-ol

InChI

InChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h1-2,4-5,7H,3,6H2/t4-,5-/m1/s1

InChI Key

LVWZAQSLUSAOPQ-RFZPGFLSSA-N

Isomeric SMILES

C1C=C[C@H]([C@@H]1O)N

Canonical SMILES

C1C=CC(C1O)N

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

One of the most significant applications of trans-4-hydroxy-3-amino-cyclopentene derivatives is in the field of oncology. Research has demonstrated that certain cyclopentene analogs exhibit potent antitumor activity by selectively inhibiting specific enzymes involved in cancer metabolism.

  • Mechanism of Action : The compound acts as an inhibitor of human ornithine aminotransferase (hOAT), which is implicated in the progression of hepatocellular carcinoma (HCC). Studies have shown that pharmacological inhibition of hOAT leads to reduced tumor growth and lower levels of alpha-fetoprotein, a biomarker for HCC .
  • Case Study : A notable study involving a cyclopentene derivative indicated that it could significantly reduce tumor size in HCC mouse models, showcasing its potential as a therapeutic agent .

Neurological Applications

This compound has also been explored for its effects on neurological conditions due to its interaction with neurotransmitter systems.

  • GABA-Aminotransferase Inhibition : The compound has been found to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which plays a critical role in GABA metabolism. This inhibition could lead to increased GABA levels, potentially benefiting conditions such as epilepsy and anxiety disorders .

Synthesis of Chiral Amino Acids

The compound serves as a chiral building block in the synthesis of amino acids, which are fundamental components in drug development.

  • Enzymatic Resolution : Research has focused on using this compound in enzymatic processes to produce enantiomerically pure amino acids. This is crucial for developing drugs with specific biological activities and reduced side effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives is essential for optimizing their therapeutic efficacy.

  • Computational Studies : Molecular docking and computational analysis have been employed to elucidate how slight modifications in the structure can enhance inhibitory activity against target enzymes like hOAT and GABA-AT. These insights guide the design of more potent derivatives .

Potential for Broader Pharmacological Applications

The versatility of this compound extends beyond cancer and neurological disorders.

  • Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial properties, making them candidates for further investigation in treating infections .

Data Table: Summary of Research Findings

Application AreaMechanism/TargetReferences
Antitumor ActivityInhibition of hOAT ,
Neurological ApplicationsInhibition of GABA-AT ,
Chiral Amino AcidsEnzymatic resolution ,
Structure-Activity StudiesComputational modeling ,
Antimicrobial PropertiesPotential antimicrobial effects

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a general comparison with structurally or functionally related compounds can be inferred based on chemical principles and evidence-derived examples (e.g., phenolic and cyclic amine derivatives).

Structural and Functional Group Analysis

trans-4-Hydroxy-3-amino-cyclopentene Core structure: Cyclopentene ring (unsaturated five-membered ring). Functional groups: Hydroxyl (position 4) and amino (position 3) in trans-configuration. Key properties: Potential hydrogen-bonding capacity, chirality, and strained ring reactivity.

Evidence-Based Compounds 2-Methoxy-4-methylphenol (CAS 93-51-6) :

  • Core structure : Aromatic benzene ring.
  • Functional groups : Methoxy (-OCH₃) at position 2, methyl (-CH₃) at position 4, and hydroxyl (-OH) at position 1.
  • Key properties: Antimicrobial activity, volatility, and phenolic acidity (pKa ~10). Creosol (4-Methylguaiacol) :
  • Core structure : Benzene ring with methoxy and methyl substituents.
  • Functional groups : Methoxy (-OCH₃) at position 2, hydroxyl (-OH) at position 1, and methyl (-CH₃) at position 3.
  • Key properties : Found in wood tar, used as a flavoring agent, and exhibits moderate toxicity.

Comparative Analysis

Property This compound 2-Methoxy-4-methylphenol Creosol
Core Structure Cyclopentene (unsaturated) Benzene (aromatic) Benzene
Functional Groups -OH, -NH₂ (trans) -OH, -OCH₃, -CH₃ -OH, -OCH₃, -CH₃
Chirality Likely chiral due to stereocenters Achiral Achiral
Acidity (pKa) Estimated ~9–11 (amine and alcohol) ~10 (phenolic -OH) ~10
Applications Hypothetical: Chiral synthesis Antimicrobial agent Flavoring agent

Key Differences

  • Ring System: The cyclopentene core of the target compound introduces strain and unsaturation, contrasting with the aromatic stability of phenolic analogs.
  • Reactivity: The amino group in this compound may participate in nucleophilic reactions or coordination chemistry, unlike the methoxy groups in phenolic derivatives.
  • Bioactivity: Phenolic compounds (e.g., 2-Methoxy-4-methylphenol) exhibit antimicrobial properties due to membrane disruption , whereas the target compound’s bioactivity remains unexplored.

Q & A

Q. How should researchers structure a literature review to identify gaps in trans-4-Hydroxy-3-amino-cyclopentene studies?

  • Methodological Answer : Systematically categorize literature by subfields (synthesis, bioactivity, computational modeling). Use citation-tracking tools (e.g., Web of Science) to identify foundational authors and emerging trends. Highlight unresolved questions, such as conflicting mechanistic proposals or understudied pharmacological endpoints .

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